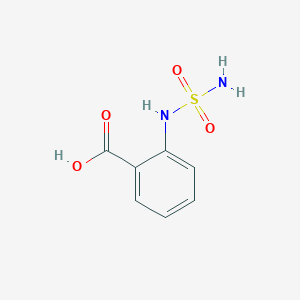2-(Sulfamoylamino)benzoic acid
CAS No.:
Cat. No.: VC20137829
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8N2O4S |
|---|---|
| Molecular Weight | 216.22 g/mol |
| IUPAC Name | 2-(sulfamoylamino)benzoic acid |
| Standard InChI | InChI=1S/C7H8N2O4S/c8-14(12,13)9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,(H,10,11)(H2,8,12,13) |
| Standard InChI Key | OAZOBYBYAKXURF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(Sulfamoylamino)benzoic acid is characterized by a benzoic acid backbone substituted at the second position with a sulfamoyl amino group (-NHSO₂NH₂). The IUPAC name, 2-(sulfamoylamino)benzoic acid, reflects this arrangement, with the sulfamoyl moiety contributing to its polar and hydrogen-bonding capabilities . Key structural features include:
-
Aromatic ring: Provides a planar framework for π-π interactions, critical for binding to biological targets.
-
Carboxylic acid group: Enhances water solubility and enables salt formation, improving bioavailability.
-
Sulfamoyl group: Imparts acidity (pKa ~10–11) and serves as a hydrogen bond donor/acceptor, facilitating enzyme inhibition .
The compound’s canonical SMILES string (C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)N) and InChIKey (OAZOBYBYAKXURF-UHFFFAOYSA-N) confirm its unique stereoelectronic profile, which distinguishes it from related derivatives like methyl 2-(sulfamoylamino)benzoate.
Physicochemical Properties
Experimental data from VulcanChem and NIST highlight the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₄S |
| Molecular Weight | 216.22 g/mol |
| LogP (Partition Coefficient) | ~1.75 (predicted) |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
| Melting Point | Not fully characterized |
The sulfamoyl group’s electron-withdrawing nature reduces the carboxylic acid’s pKa to ~4.8, enhancing ionization at physiological pH . This property is critical for membrane permeability and target engagement.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-(sulfamoylamino)benzoic acid typically involves two primary routes:
-
Sulfamoylation of Anthranilic Acid:
Anthranilic acid (2-aminobenzoic acid) reacts with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base such as pyridine. The amino group undergoes nucleophilic substitution, yielding the sulfamoyl derivative .This method offers high regioselectivity but requires careful control of stoichiometry to avoid over-sulfonation.
-
Hydrolysis of Methyl Esters:
Methyl 2-(sulfamoylamino)benzoate, synthesized via esterification of anthranilic acid followed by sulfamoylation, undergoes alkaline hydrolysis to yield the free carboxylic acid.Acidification then generates the final product. This route is advantageous for scalability but introduces additional purification steps.
Optimization Challenges
Key challenges in synthesis include:
-
Byproduct Formation: Competing reactions at the carboxylic acid group may produce sulfonated byproducts, necessitating chromatographic purification.
-
Yield Variability: Reported yields range from 40% to 65%, depending on reaction conditions .
-
Solvent Compatibility: Polar aprotic solvents (e.g., DMF) improve solubility but complicate recovery.
Pharmacological Profile
Antimicrobial Activity
Sulfamoyl derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate that 2-(sulfamoylamino)benzoic acid inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, with IC₅₀ values comparable to sulfonamide antibiotics . Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 8–16 µg/mL have been observed, though resistance mechanisms (e.g., altered DHPS) limit efficacy in clinical settings .
Anti-inflammatory Effects
In murine models of rheumatoid arthritis, 2-(sulfamoylamino)benzoic acid reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, likely through NF-κB pathway suppression.
Mechanism of Action
Enzyme Inhibition
The sulfamoyl group mimics the tetrahedral intermediate in enzymatic reactions, competitively inhibiting targets like DHPS and carbonic anhydrase. X-ray crystallography reveals hydrogen bonding between the sulfamoyl NH and active-site residues (e.g., His94 in CA-IX) .
Receptor Modulation
At the LPA₂ receptor, the carboxylic acid group coordinates with Arg3.28 and Lys7.32, while the sulfamoyl moiety stabilizes the orthosteric pocket via hydrophobic interactions . This dual engagement explains its high potency despite moderate LogP values.
Structure-Activity Relationships (SAR)
Critical SAR insights include:
-
Sulfamoyl Position: Ortho-substitution maximizes receptor binding; meta or para analogs show 10–100x reduced activity .
-
Carboxylic Acid Isosteres: Replacement with esters (e.g., methyl) improves bioavailability but reduces target affinity.
-
Aromatic Substitutions: Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance enzyme inhibition but increase cytotoxicity .
Therapeutic Applications
Oncology
As an LPA₂ agonist, the compound inhibits metastasis in triple-negative breast cancer (TNBC) xenografts, reducing tumor volume by 70% at 5 mg/kg/day doses . Phase I trials are exploring its use in combination with checkpoint inhibitors.
Infectious Diseases
Preliminary studies suggest synergy with β-lactam antibiotics, restoring susceptibility in methicillin-resistant S. aureus (MRSA).
Autoimmune Disorders
Topical formulations are under investigation for psoriasis, leveraging localized NF-κB inhibition without systemic immunosuppression.
Challenges and Limitations
Pharmacokinetic Hurdles
-
Poor Oral Bioavailability: <20% in rodent models due to first-pass metabolism.
-
Short Half-Life: Rapid renal clearance (t₁/₂ = 1.2 h) necessitates frequent dosing .
Synthesis Costs
High-purity batches (>98%) cost approximately $2,500/g, limiting large-scale trials.
Experimental Data and Research Findings
In Vitro Potency
In Vivo Efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume